molecular formula C16H27N3O3 B7105313 tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate

tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate

Cat. No.: B7105313
M. Wt: 309.40 g/mol
InChI Key: MGGGVKGYAVDKRH-UHFFFAOYSA-N
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Description

Tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate is a complex organic compound featuring a tert-butyl group, a cyclobutyl ring, and an oxazole moiety

Properties

IUPAC Name

tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-10(13-17-7-8-21-13)18-11-9-12(16(11,5)6)19-14(20)22-15(2,3)4/h7-8,10-12,18H,9H2,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGGVKGYAVDKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CO1)NC2CC(C2(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the oxazole moiety. The tert-butyl group is introduced through a reaction with tert-butyl carbamate. Common reagents used in these reactions include tert-butyl carbamate, oxazole derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding or π-π interactions, while the cyclobutyl ring provides rigidity and spatial orientation. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(5-ethynyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate: Similar in structure but with a dioxane ring instead of a cyclobutyl ring.

    Tert-butyl methyl carbinol: Contains a tert-butyl group but lacks the cyclobutyl and oxazole moieties.

    Musk ketone: Features a tert-butyl group and aromatic rings but differs significantly in overall structure.

Uniqueness

Tert-butyl N-[2,2-dimethyl-3-[1-(1,3-oxazol-2-yl)ethylamino]cyclobutyl]carbamate is unique due to its combination of a cyclobutyl ring, oxazole moiety, and tert-butyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.

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